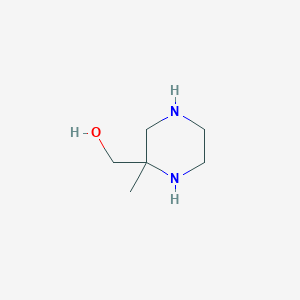

(2-Methylpiperazin-2-yl)methanol

Description

Significance of Piperazine (B1678402) Derivatives in Contemporary Chemical Research

Piperazine and its derivatives represent a critically important class of nitrogen-containing heterocyclic compounds in the field of medicinal chemistry. thieme-connect.com The six-membered ring containing two nitrogen atoms at positions 1 and 4 provides a versatile and robust scaffold that is a common feature in a vast number of biologically active molecules. researchgate.netnih.gov The structural rigidity, large polar surface area, and the presence of hydrogen bond donors and acceptors in the piperazine ring often lead to improved pharmacokinetic properties, such as enhanced aqueous solubility and oral bioavailability, in drug candidates. nih.gov

Academic Context and Research Significance of (2-Methylpiperazin-2-yl)methanol

This compound is a specific derivative of piperazine that serves as a valuable building block in synthetic and medicinal chemistry. Its structure, which features both a secondary amine and a primary alcohol functional group, along with a chiral center, makes it a useful intermediate for creating more complex molecules with defined stereochemistry.

The academic interest in this compound and its close analogs lies primarily in their utility as key intermediates in the synthesis of pharmacologically active agents. For instance, a structurally related compound, (1-methylpiperazin-2-yl)methanol (B129603) dihydrochloride, is identified as a crucial intermediate for synthesizing dual orexin (B13118510) receptor antagonists, a class of drugs investigated for the treatment of insomnia. chemshuttle.com In this context, the piperazine ring is essential for establishing hydrogen bonding interactions with the target receptors, while the methanol (B129727) group can form additional hydrogen bonds, contributing to the molecule's binding affinity and specificity. chemshuttle.com The hydroxyl group also provides a reactive handle for further chemical modifications, such as etherification or esterification, to generate diverse libraries of compounds for chemical research. chemshuttle.com

Below is a table summarizing the basic chemical data for this compound.

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₆H₁₄N₂O |

| Molecular Weight | 130.19 g/mol |

| CAS Number | 934625-02-2 |

| Canonical SMILES | CC1(CNCCN1)CO |

| InChI Key | DOWJIZZVRMQDEW-UHFFFAOYSA-N |

Properties

IUPAC Name |

(2-methylpiperazin-2-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O/c1-6(5-9)4-7-2-3-8-6/h7-9H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOWJIZZVRMQDEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCCN1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Methylpiperazin 2 Yl Methanol

Established Synthetic Routes to the Core Scaffold

The construction of the fundamental 2-methylpiperazine (B152721) framework, the precursor to (2-Methylpiperazin-2-yl)methanol, can be achieved through several reliable synthetic strategies. These methods focus on forming the heterocyclic ring system with the desired methyl substitution at a carbon atom.

Nucleophilic Substitution Approaches

Nucleophilic substitution reactions represent a cornerstone of heterocyclic synthesis. The formation of the piperazine (B1678402) ring often involves the cyclization of a linear precursor through intramolecular substitution or the reaction of a diamine with a dielectrophile. A common approach involves the reaction of 2-methylpiperazine, once formed, with various electrophiles to yield N-substituted derivatives. For instance, 1,4-disubstituted 2-methylpiperazine derivatives have been synthesized by reacting 2-methylpiperazine with electrophiles like 2-chloropyrimidine (B141910) or 2-chloroquinoline. google.com

Another classical approach involves the double N-alkylation of a diamine. While highly effective for symmetrical piperazines, achieving regioselectivity to produce C-substituted piperazines like the 2-methyl variant via this method is more complex and often requires the use of pre-functionalized building blocks. A modular synthesis of 2,6-disubstituted piperazines has been developed that relies on the nucleophilic displacement of cyclic sulfamidates derived from amino acids to generate the necessary hydroamination substrates in excellent yields. nih.gov

Reductive Amination Strategies

Reductive amination is a powerful and widely used method for forming C-N bonds and is particularly effective for the synthesis of the 2-methylpiperazine core. A notable and efficient process involves the reductive cyclo-amination of acetol (hydroxyacetone), a bio-derived chemical, with ethylenediamine. rsc.orgajchem-a.com This reaction is typically performed in the presence of a heterogeneous catalyst, such as palladium supported on mixed metal oxides, under hydrogen pressure. rsc.orgajchem-a.com The process is valued for its use of renewable starting materials and its compliance with green chemistry principles. rsc.org

The mechanism proceeds through the formation of an imine intermediate, which then undergoes hydrogenation and subsequent cyclization to yield 2-methylpiperazine. ajchem-a.com Various catalysts and reaction conditions have been screened to optimize the yield and selectivity of this transformation.

Table 1: Catalytic Systems for Reductive Amination of Acetol with Ethylenediamine

| Catalyst | Support | Temperature (°C) | Pressure (bar H₂) | 2-Methylpiperazine Yield (%) | Reference |

| Pd | TiO₂–Al₂O₃ | 120 | 40 | >80 | ajchem-a.com |

| Pd | ZrO₂–Al₂O₃ | 120 | 40 | High | ajchem-a.com |

| Ni-Raney | - | 195 | >130 | By-product | rsc.org |

Reductive amination has also been employed in the synthesis of various complex piperazine-containing drugs, highlighting its versatility and reliability in constructing the piperazine core or its N-alkylated derivatives. nih.gov

Multi-Component Reactions in Piperazine Synthesis

Multi-component reactions (MCRs), which combine three or more reactants in a single step, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. nih.gov The Ugi reaction, a prominent isocyanide-based MCR, has been successfully adapted for the synthesis of complex piperazine scaffolds. nih.govmdpi.com

A key variation is the "split-Ugi" methodology, which is suitable for bis-secondary diamines like piperazine. mdpi.com This reaction allows for the regioselective desymmetrization of the piperazine core in a single step, acylating one nitrogen atom and alkylating the other without the need for protecting groups. mdpi.com While a direct synthesis of this compound via an MCR is not prominently documented, the power of this approach lies in its ability to generate large libraries of substituted piperazines for drug discovery programs. nih.govmdpi.com

Table 2: Example of a Split-Ugi Reaction for Piperazine Derivatization

| Amine Component | Carbonyl Component | Acid Component | Isocyanide Component | Product Type | Reference |

| Piperazine | Formaldehyde | 1H-indole-2-carboxylic acid | 1-isocyano-4-methoxybenzene | 1,4-disubstituted piperazine | nih.gov |

Stereoselective Synthesis and Chiral Control

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Therefore, developing methods for the stereoselective synthesis of this compound and its stereoisomers is of paramount importance. This involves controlling the configuration of the chiral center at the C2 position.

Enantioselective Synthesis of this compound Stereoisomers

The enantioselective synthesis of the target compound logically proceeds through the creation of a chiral 2-methylpiperazine precursor, followed by the introduction of the hydroxymethyl group. A well-established route to chiral 2-methylpiperazine involves using a chiral auxiliary. For example, the asymmetric synthesis of (R)-(+)-2-methylpiperazine has been reported starting from (R)-(–)-phenylglycinol as the chiral auxiliary and N-Boc glycine. nih.gov The key steps involve the formation of a protected 2-oxopiperazine intermediate, followed by a diastereoselective methylation that yields the desired product with high diastereomeric excess (>90% de). nih.gov

A crucial transformation for obtaining the final target molecule is the reduction of a carboxylic acid or ester at the C2 position. A practical and scalable synthesis of differentially protected 2-(hydroxymethyl)piperazines has been demonstrated starting from commercially available (2S)-piperazine-2-carboxylic acid. nih.gov The reduction of the carboxyl group is a key step in this sequence, providing a direct pathway to the hydroxymethyl functionality. Combining these approaches—asymmetric synthesis of a C2-methylated piperazine-2-carboxylic acid followed by reduction—presents a viable strategy for accessing enantiomerically pure this compound.

Diastereoselective Approaches

Creating the C2-quaternary stereocenter of this compound, which bears both a methyl and a hydroxymethyl group, presents a significant synthetic challenge. Diastereoselective methods aim to control the relative stereochemistry of multiple chiral centers.

Recent advances have shown that iridium catalysts can achieve high regio- and diastereoselective control in the synthesis of C-substituted piperazines through a formal [3+3]-cycloaddition of imines. Current time information in Bangalore, IN.google.com This atom-economical process allows for the selective formation of a single diastereoisomer under mild conditions. Current time information in Bangalore, IN.google.com

Another powerful strategy involves palladium-catalyzed reactions. A highly diastereoselective intramolecular palladium-catalyzed hydroamination has been used as the key step in a modular synthesis of 2,6-disubstituted piperazines, where the trans stereochemistry was confirmed by X-ray diffraction. sioc-journal.cn While these methods have been applied to 2,5- or 2,6-disubstituted piperazines, their principles could potentially be adapted to construct more complex substitution patterns. For instance, starting with a chiral 2-methyl-2,5-dihydropyrazine, a diastereoselective epoxidation followed by a ring-opening reaction could be envisioned to install the required hydroxyl group precursor with controlled stereochemistry.

Flow Chemistry Applications in this compound Synthesis

Continuous flow chemistry has emerged as a powerful technology in chemical manufacturing, offering advantages in safety, efficiency, and scalability over traditional batch processes. mdpi.com The application of flow chemistry has been documented for the synthesis of various piperazine-containing active pharmaceutical ingredients, often involving steps like nucleophilic substitution or metal-catalyzed coupling reactions. mdpi.commdpi.com For instance, a transition metal-free synthesis of a piperazine-containing drug, Trilaciclib, was optimized for flow chemistry. mdpi.com

However, a comprehensive search of academic and patent literature yielded no specific examples or dedicated studies on the application of flow chemistry for the synthesis of this compound. While general methods for creating monosubstituted piperazines in flow reactors have been developed, these have not been explicitly applied to this particular compound. mdpi.comnih.govresearchgate.netsciforum.net The development of a flow process for a related compound, [4-(6-Imidazol-1-ylpyrimidin-4-yl)-1-methylpiperazin-2-yl]methanol, has been noted, suggesting the potential for such technologies in this chemical space. smolecule.com At present, there is no published data to populate a detailed table of flow chemistry conditions for the synthesis of this compound.

Synthetic Efficiency and Process Optimization in Academic Settings

Academic research frequently focuses on the optimization of synthetic routes to improve yield, reduce costs, and enhance the environmental profile of chemical processes. This includes studies on catalyst efficiency, reaction conditions, and solvent selection. acs.org Optimization is a critical aspect of developing commercially viable synthetic methods. scansims.org

Despite the importance of process optimization, there is a notable absence of academic publications detailing the synthetic efficiency or process optimization specifically for the production of this compound. Research on related piperazine derivatives often includes detailed optimization of reaction steps such as N-alkylation or coupling reactions. mdpi.comacs.org However, no such data has been found for the target compound of this article. Consequently, a data table on the synthetic efficiency and process optimization for this compound cannot be generated.

Advanced Spectroscopic and Structural Characterization of 2 Methylpiperazin 2 Yl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by mapping the magnetic environments of atomic nuclei.

¹H NMR Spectral Analysis and Proton Chemical Environments

The proton NMR (¹H NMR) spectrum provides information on the number of different types of protons and their neighboring environments. For (2-Methylpiperazin-2-yl)methanol, the expected chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atoms and the hydroxyl group, as well as the steric environment of the methyl group.

Based on data for analogous compounds like 2-methylpiperazine (B152721) chemicalbook.com, the protons on the piperazine (B1678402) ring would likely appear as a series of multiplets in the range of 2.5 to 3.1 ppm. The methyl protons are expected to produce a singlet or a doublet, depending on the coupling, at a higher field, around 1.0 ppm. The protons of the hydroxymethyl group (-CH₂OH) would likely be observed as a singlet or a multiplet in the region of 3.5 to 3.8 ppm. The protons on the nitrogen atoms (NH) would appear as broad singlets, and their chemical shift would be highly dependent on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Methyl Protons (-CH₃) | ~1.0 | s or d |

| Piperazine Ring Protons | ~2.5 - 3.1 | m |

| Hydroxymethyl Protons (-CH₂OH) | ~3.5 - 3.8 | s or m |

| Amine Protons (-NH) | Variable | br s |

Note: This is a predicted data table based on analogous compounds. s = singlet, d = doublet, m = multiplet, br s = broad singlet.

¹³C NMR Spectral Analysis and Carbon Skeletal Assignments

The carbon-13 NMR (¹³C NMR) spectrum reveals the different carbon environments within the molecule. For this compound, distinct signals are expected for the methyl carbon, the carbons of the piperazine ring, and the hydroxymethyl carbon.

Drawing from data on substituted piperazines, the carbon of the methyl group is anticipated to resonate at a high field (around 15-20 ppm) nih.gov. The carbons of the piperazine ring would likely appear in the range of 40-60 ppm nih.govnih.gov. The carbon atom bearing the methyl and hydroxymethyl groups (C2) would be a quaternary carbon and is expected to have a chemical shift in the lower end of this range due to the substitution. The hydroxymethyl carbon (-CH₂OH) would likely be found further downfield, around 60-70 ppm, due to the deshielding effect of the adjacent oxygen atom.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Methyl Carbon (-CH₃) | ~15 - 20 |

| Piperazine Ring Carbons | ~40 - 60 |

| Hydroxymethyl Carbon (-CH₂OH) | ~60 - 70 |

Note: This is a predicted data table based on analogous compounds.

Advanced 2D NMR Techniques for Structural Confirmation

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): A H,H-COSY experiment would reveal the coupling relationships between protons on adjacent carbons. For instance, it would show correlations between the protons on the piperazine ring, helping to delineate the spin systems within the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon signals. It would be crucial for definitively assigning which protons are attached to which carbons in the piperazine ring and for confirming the assignments of the methyl and hydroxymethyl groups.

These advanced techniques, used in concert, would provide a comprehensive and definitive structural assignment for this compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated Exact Mass |

| [M+H]⁺ | 131.1179 |

Note: This is a predicted data table.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity

Liquid chromatography-mass spectrometry combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is invaluable for assessing the purity of a sample and confirming the identity of the components.

In an LC-MS analysis of this compound, the compound would first be separated from any impurities on an LC column. The eluent would then be introduced into the mass spectrometer. The mass spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 131.1.

The fragmentation pattern observed in the MS/MS spectrum can provide further structural confirmation. For piperazine derivatives, characteristic fragmentation patterns often involve the cleavage of the piperazine ring. For instance, phenylpiperazine derivatives often show a neutral loss of 43 Da, while benzylpiperazine derivatives show a neutral loss of 86 Da mdpi.com. The specific fragmentation pattern for this compound would depend on the ionization conditions but would be expected to involve losses related to the methyl and hydroxymethyl substituents, as well as cleavage of the piperazine ring. The fragmentation of N-methylpiperazine often results in a characteristic loss of the N-methylpiperazine moiety, corresponding to a 100 Da difference preprints.org.

LC-MS is also a critical tool for the analysis of chiral compounds like this compound, often employing chiral stationary phases to separate enantiomers tdx.cat.

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are powerful techniques for identifying the functional groups present in a molecule. In the case of this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its distinct structural features: the piperazine ring, the methyl group, and the hydroxymethyl group.

The presence of the alcohol group (-CH₂OH) would be clearly indicated by a strong, broad absorption band in the region of 3400-3200 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules. docbrown.info The C-O stretching vibration of the primary alcohol would give rise to a strong band in the 1075-1000 cm⁻¹ range. docbrown.info

The N-H bonds of the piperazine ring would produce stretching vibrations in the 3500-3300 cm⁻¹ region. These bands are typically of medium intensity. The C-H stretching vibrations of the methyl group and the piperazine ring methylene (B1212753) groups would appear as multiple bands around 2950-2850 cm⁻¹. phytopharmajournal.com Furthermore, C-H bending vibrations for the methyl and methylene groups would be observed in the 1470-1430 cm⁻¹ and 1465-1445 cm⁻¹ regions, respectively. The C-N stretching vibrations of the piperazine ring would be expected in the 1250-1020 cm⁻¹ range.

Analysis of the fingerprint region, from approximately 1500 to 400 cm⁻¹, would reveal a complex pattern of overlapping vibrations unique to the this compound molecule, serving as a "fingerprint" for its identification. docbrown.info

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (Alcohol) | Stretching (H-bonded) | 3400-3200 | Strong, Broad |

| N-H (Amine) | Stretching | 3500-3300 | Medium |

| C-H (Alkyl) | Stretching | 2950-2850 | Medium to Strong |

| C-H (Methylene/Methyl) | Bending | 1470-1430 | Variable |

| C-O (Primary Alcohol) | Stretching | 1075-1000 | Strong |

| C-N (Amine) | Stretching | 1250-1020 | Medium to Strong |

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. uol.deuni-saarland.de

Single Crystal X-ray Diffraction of this compound Derivatives

To obtain the crystal structure of this compound, a suitable single crystal of the compound or a derivative is required. uni-saarland.de The process involves growing a high-quality crystal and then exposing it to a beam of X-rays. The resulting diffraction pattern, a collection of spots of varying intensities, is analyzed to determine the arrangement of atoms in the crystal lattice. uol.de For complex organic molecules, including derivatives of piperazine, single-crystal X-ray diffraction provides unambiguous structural confirmation where other methods like 2D-NMR might be insufficient. nih.gov The crystal structures of numerous piperazine derivatives have been successfully determined using this technique, revealing key details about their molecular geometry and packing. nih.goviucr.orgresearchgate.netrsc.orgmdpi.com

Analysis of Conformational Features and Ring Pucker (e.g., Chair Conformation)

The piperazine ring is known to adopt a chair conformation, which is the most stable arrangement to minimize steric strain. researchgate.neted.ac.uk X-ray diffraction studies on piperazine and its derivatives consistently show the piperazine ring in a chair conformation. nih.goviucr.orgresearchgate.neted.ac.uk In this conformation, the substituents on the ring can be in either axial or equatorial positions. The specific conformation adopted by this compound and its derivatives would be influenced by the steric and electronic effects of the methyl and hydroxymethyl groups. Conformational analysis of piperazine derivatives is crucial as the flexibility of the ring can be important for their biological activity. nih.govnih.gov Computational methods, such as Density Functional Theory (DFT), can be used in conjunction with experimental data to study the potential energy surface and identify the most stable conformers. dergipark.org.tr

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes an electron from a lower energy molecular orbital to a higher energy one. msu.edu

For this compound, which is a saturated compound with non-bonding electrons on the nitrogen and oxygen atoms, the expected electronic transitions would be of the n → σ* type. uzh.chhnue.edu.vn These transitions involve the promotion of a non-bonding electron (from the lone pairs on N or O) to an anti-bonding σ* orbital. Such transitions typically occur at shorter wavelengths, in the far UV region (below 200 nm), and are generally of low intensity. hnue.edu.vn The presence of chromophores, or groups of atoms that absorb light, determines the UV-Vis spectrum. ubbcluj.ro In this molecule, the C-N, C-O, N-H, and O-H single bonds are the primary sites for these transitions. The absence of significant conjugation means that strong absorptions in the near UV-Vis range (200-800 nm) are not expected. Any observed absorptions would likely be weak and at the lower end of this range.

Table 2: Predicted UV-Vis Absorption for this compound

| Type of Transition | Chromophore | Expected λmax (nm) |

| n → σ* | C-N, C-O, N-H, O-H | < 200 |

Chromatographic Techniques for Separation and Characterization

Chromatographic techniques are essential for the separation, purification, and identification of compounds in a mixture. For this compound and its derivatives, various chromatographic methods can be employed.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating piperazine derivatives. mdpi.comresearchgate.net Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is commonly used. mdpi.com The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. Detection can be achieved using a Diode Array Detector (DAD) or a mass spectrometer (LC-MS). mdpi.comresearchgate.net LC-MS is particularly powerful as it provides both separation and mass information, aiding in the identification of the compounds. mdpi.com

Gas Chromatography (GC) can also be used, often coupled with a mass spectrometer (GC-MS). researchgate.net For polar compounds like piperazine derivatives, derivatization might be necessary to increase their volatility and improve chromatographic performance. mdpi.com

Thin-Layer Chromatography (TLC) is a simple and rapid method for the separation of piperazine and its derivatives. tandfonline.comtandfonline.com It is often used for monitoring reaction progress and for preliminary purity checks. tandfonline.com

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separations

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for both the analytical determination of purity and the preparative isolation of this compound and its derivatives. Given that this compound possesses a chiral center, chiral HPLC is particularly crucial for separating its enantiomers and determining the enantiomeric excess in a sample.

Analytical HPLC: For analytical purposes, chiral stationary phases (CSPs) are employed to resolve the enantiomers. Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives, are commonly used for this type of separation. researchgate.netunife.it The choice of mobile phase, often a mixture of a hydrocarbon like heptane (B126788) or hexane (B92381) and an alcohol modifier like ethanol (B145695) or isopropanol, is optimized to achieve baseline resolution between the enantiomeric peaks. google.comsigmaaldrich.com Additives such as diethylamine (B46881) (DEA) may be incorporated into the mobile phase at low concentrations to improve peak shape and resolution for basic compounds like piperazine derivatives. google.comjapsonline.com In some cases, derivatizing the analyte, for example by forming pivaloate esters, can facilitate the determination of enantiomeric ratios. google.com

Preparative HPLC: On a larger scale, preparative HPLC is utilized to purify the compound, effectively separating it from starting materials, byproducts, and other impurities following a synthesis. figshare.comwhiterose.ac.ukqub.ac.uk This purification can also extend to the separation of stereoisomers, yielding enantiomerically pure forms of the target compound. google.com The conditions for preparative HPLC often mirror analytical conditions but with larger column dimensions and higher flow rates to accommodate greater sample loads. qub.ac.uk

| Parameter | Condition | Compound Class | Purpose | Reference |

| Column Type | ChiralCel OD-H (5 µm, 20x250 mm) | Piperazine Derivatives | Preparative Chiral Separation | google.com |

| Mobile Phase | Heptane/Ethanol/DEA (70/30/0.1) | Piperazine Derivatives | Preparative Chiral Separation | google.com |

| Flow Rate | 16 mL/min | Piperazine Derivatives | Preparative Chiral Separation | google.com |

| Column Type | ChiralPak IB (5 µm, 20x250 mm) | Piperazine Derivatives | Preparative Chiral Separation | google.com |

| Mobile Phase | Heptane/Ethanol/DEA (70/30/0.1) | Piperazine Derivatives | Preparative Chiral Separation | google.com |

| Flow Rate | 19 mL/min | Piperazine Derivatives | Preparative Chiral Separation | google.com |

| Detection | UV/Vis, Mass Spectrometry (MS) | General | Analytical & Preparative | researchgate.netjapsonline.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique for the analysis of volatile and semi-volatile compounds. researchgate.netnih.gov However, this compound contains polar functional groups (-NH and -OH) that decrease its volatility and can lead to poor chromatographic performance, such as peak tailing, due to interactions with the GC column. jfda-online.com To overcome these issues, chemical derivatization is employed to convert these polar groups into less polar, more volatile moieties. jfda-online.com

Derivatization: Common derivatization strategies for compounds containing amine and hydroxyl groups include acylation and silylation. jfda-online.com Acylation, often performed with reagents like pentafluoropropionic anhydride (B1165640) (PFPA), converts the primary alcohol and secondary amine into their corresponding esters and amides. auburn.edumdpi-res.com This not only increases volatility but can also improve mass spectrometric detection. nih.gov Silylation is another effective method, using reagents that replace the active hydrogens on the oxygen and nitrogen atoms with a trimethylsilyl (B98337) (TMS) group. jfda-online.com

Analysis and Fragmentation: Once derivatized, the compound can be effectively separated from other components on a GC column. A 100% trifluoropropyl methyl polysiloxane stationary phase has been shown to be effective for the separation of various piperazine isomers. auburn.edunih.gov The mass spectrometer then fragments the eluted molecules, producing a characteristic mass spectrum that serves as a chemical fingerprint. For piperazine derivatives, a characteristic fragment ion is often observed at a mass-to-charge ratio (m/z) of 56, corresponding to the [C₃H₆N]⁺ fragment from the piperazine ring. nih.govtandfonline.com Analysis of the complete fragmentation pattern allows for the unequivocal identification of the derivatized structure.

| Derivatization Reagent | Functional Group Targeted | Purpose | Reference |

| Perfluoroacyl Anhydrides (e.g., PFPA, HFBA) | -OH, -NH (Primary/Secondary Amines) | Increases volatility, improves chromatographic separation, and enhances detection. auburn.edunih.gov | jfda-online.comauburn.edunih.gov |

| Silylating Agents (e.g., BSTFA, MSTFA) | -OH, -NH, -COOH | Increases volatility and thermal stability by replacing active protons with TMS groups. | jfda-online.com |

| Chloroformates (e.g., Methyl Chloroformate) | Amino Acids | Converts non-volatile amino acids into volatile derivatives for chiral analysis. nih.gov | nih.gov |

| Alkylating Agents (e.g., Alkyl Halides) | -COOH, Phenols, Amines | Forms esters or ethers, increasing volatility for GC analysis. | jfda-online.com |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used extensively to monitor the progress of chemical reactions. libretexts.org In the synthesis of this compound and its derivatives, TLC is an invaluable tool for determining when a reaction has reached completion. iitm.ac.inorientjchem.org

The process involves applying a small aliquot of the reaction mixture onto a TLC plate alongside spots of the starting materials. libretexts.org The plate is then developed in a chamber containing an appropriate solvent system (mobile phase). As the solvent moves up the plate, the components of the mixture are separated based on their differential affinity for the stationary phase (typically silica (B1680970) gel) and the mobile phase. By observing the disappearance of the spot corresponding to the limiting reactant and the appearance of a new spot for the product, a chemist can effectively track the reaction's progress over time. libretexts.orgchemicalbook.com The choice of eluent is critical for achieving good separation, with mixtures such as chloroform/methanol (B129727) and ethyl acetate (B1210297)/petroleum ether being reported for various piperazine syntheses. iitm.ac.inchemicalbook.comtandfonline.com

| Compound Class | Solvent System (Mobile Phase) | Purpose | Reference |

| 2-Methylpiperazine Synthesis | CH₃OH–CHCl₃ (10:90) | Monitoring photocatalytic reaction | iitm.ac.in |

| Acrylophenones with N-methylpiperazine | Chloroform:Methanol (8:2) | Monitoring synthesis reaction | tandfonline.com |

| Benzoxazinone Derivatives | Chloroform:Methanol (9.5:0.5) | Monitoring synthesis reaction | fepbl.com |

| N-methylpiperazine Derivatives | Dichloromethane:Methanol (2:1) | Monitoring multi-step synthesis | chemicalbook.com |

| Disubstituted Piperazine Derivatives | Chloroform:Methanol (5:3) | Purity check and reaction monitoring | ijrpp.com |

Theoretical and Computational Studies of 2 Methylpiperazin 2 Yl Methanol and Its Derivatives

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a principal method for studying the electronic structure of many-body systems, including molecules. researchgate.net It is widely used to predict various molecular properties with a good balance between accuracy and computational cost.

Geometry Optimization and Molecular Conformation Prediction

Geometry optimization is a fundamental computational step to find the stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For (2-Methylpiperazin-2-yl)methanol and its derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to determine the optimized molecular structure. researchgate.netals-journal.com This process is crucial as the molecular conformation influences its physical, chemical, and biological properties.

The piperazine (B1678402) ring in these compounds typically adopts a chair conformation. For instance, in a related derivative, 2-methyl-4-(4-methylpiperazin-1-yl)-10H-thieno[2,3-b] uea.ac.ukuni.lubenzodiazepine, the piperazine ring exhibits an almost perfect chair conformation with the methyl group in an equatorial position. researchgate.net Conformational analysis using techniques like relaxed dihedral angle scans can determine the rotational energies and identify the most stable conformers. vu.nl Advanced methods like the Diffusion-Driven Generative Framework (DDGF) are also being developed for more accurate molecular conformation prediction from 2D graph representations. arxiv.org

The accuracy of the optimized geometry is often validated by comparing calculated bond lengths and angles with experimental data from X-ray crystallography, where available. A good correlation, often indicated by a high R-squared value, suggests that the computational model accurately represents the molecular structure. semanticscholar.org

Table 1: Representative Calculated Bond Lengths and Angles for a Piperazine Derivative

| Parameter | Calculated Value (DFT/B3LYP/6-311++G(d,p)) | Experimental Value (X-ray) |

|---|---|---|

| C-N Bond Length | 1.354 Å | 1.357 Å |

| C-C Bond Length | 1.34 - 1.50 Å | 1.35 - 1.50 Å |

| N-H Bond Length | 1.00 - 1.101 Å | 0.835 - 0.862 Å |

| Bond Angle (C-N-C) | ~110-115° | ~112° |

Note: Data is illustrative and based on typical values for related structures. semanticscholar.org The slight discrepancies between calculated (gas phase) and experimental (solid phase) values are expected.

Electronic Structure Analysis: Frontier Molecular Orbitals (FMO)

The electronic properties of a molecule are primarily governed by its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability, chemical reactivity, and electrical transport properties. researchgate.netmuni.cz

For this compound and its derivatives, DFT calculations are used to determine the energies and spatial distributions of the HOMO and LUMO. ijpsr.commdpi.com A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. muni.cz

In many piperazine derivatives, the HOMO is often localized on the piperazine ring and any electron-donating substituents, while the LUMO may be distributed over other parts of the molecule, such as aromatic rings or electron-withdrawing groups. muni.czmdpi.com For example, in a study of N-(2-(6-(4-methylpiperazin-1-yl)-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)acetamide, the HOMO is delocalized over both the naphthalimide moiety and the N-methylpiperazine donor group, while the LUMO is centered on the acceptor part, indicating effective intramolecular charge transfer. mdpi.com

The energies of these orbitals are also used to calculate global chemical reactivity descriptors such as electronegativity (χ), chemical potential (μ), hardness (η), and softness (S). muni.cz

Table 2: Frontier Molecular Orbital Energies and Related Parameters for a Piperazine Derivative

| Parameter | Definition | Calculated Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -7.918 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | 4.027 |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 3.891 |

| Ionization Potential (I) | -EHOMO | 7.918 |

| Electron Affinity (A) | -ELUMO | -4.027 |

| Electronegativity (χ) | (I+A)/2 | 1.9455 |

| Chemical Hardness (η) | (I-A)/2 | 5.9725 |

Note: This data is illustrative and based on a representative calculation for a related heterocyclic compound. semanticscholar.org

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule in three dimensions and for predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP is mapped onto the total electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative potential (rich in electrons, prone to electrophilic attack), blue indicates regions of positive potential (electron-deficient, prone to nucleophilic attack), and green represents neutral potential. researchgate.net

For this compound, the MEP surface would likely show negative potential around the nitrogen atoms of the piperazine ring and the oxygen atom of the methanol (B129727) group, indicating these are the most probable sites for protonation and electrophilic attack. The hydrogen atoms, particularly the one on the hydroxyl group and those on the nitrogen atoms, would exhibit positive potential.

MEP analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding, which plays a significant role in the crystal packing and biological activity of these compounds. rsc.orgafricanjournalofbiomedicalresearch.com The MEP can be calculated using DFT methods, and the results provide a visual representation that complements the insights gained from FMO analysis. als-journal.comresearchgate.net

Quantum Chemical Studies on Tautomerism and Basicity

Tautomerism, the interconversion of structural isomers, and basicity are fundamental chemical properties that can be effectively studied using quantum chemical methods.

For piperazine derivatives, the nitrogen atoms are basic sites capable of protonation. The relative basicity of the two nitrogen atoms in this compound can be investigated by calculating the proton affinities or the pKa values of their conjugate acids. DFT calculations can predict these values, providing insight into which nitrogen is more likely to be protonated under physiological conditions. vu.nlresearchgate.net The presence of the methyl and hydroxymethyl groups will influence the electron density on the nitrogen atoms and thus their basicity.

Tautomerism is also a relevant consideration, particularly in derivatives where proton migration can lead to different stable forms. arkat-usa.org For example, in related heterocyclic systems, quantum chemical calculations have been used to determine the relative stabilities of different tautomers (e.g., amino vs. imino forms) in the gas phase and in solution. researchgate.netwuxiapptec.com The polarizable continuum model (PCM) is often used to simulate the effects of a solvent on tautomeric equilibria. researchgate.net

Ab Initio and Semi-Empirical Methods for Molecular Properties

While DFT is a widely used approach, other quantum chemical methods also find application in studying molecular properties.

Ab initio methods , such as Hartree-Fock (HF) and post-HF methods (e.g., Møller-Plesset perturbation theory), are based on first principles without using empirical parameters. researchgate.net These methods can provide highly accurate results, especially for smaller molecules, but are computationally more demanding than DFT. They can be used as a benchmark for DFT calculations or for systems where DFT may not be as reliable.

Semi-empirical methods , such as AM1 or PM3, use parameters derived from experimental data to simplify the calculations. arkat-usa.orgrsc.org These methods are much faster than DFT or ab initio methods, making them suitable for studying very large molecules or for high-throughput screening. However, they are generally less accurate. Semi-empirical methods can be used for initial conformational searches or to calculate properties like the HOMO-LUMO gap for a large series of derivatives, providing trends and qualitative insights. rsc.org

Chemical Reactivity and Derivatization Pathways of 2 Methylpiperazin 2 Yl Methanol

Functionalization of the Piperazine (B1678402) Nitrogen Atoms (N-Alkylation, N-Acylation)

The piperazine ring contains two secondary amine functionalities that are nucleophilic and readily undergo reactions such as N-alkylation and N-acylation. However, the reactivity of the two nitrogen atoms in (2-Methylpiperazin-2-yl)methanol is not equivalent. The N-1 nitrogen is sterically hindered by the adjacent methyl and hydroxymethyl groups, making it less accessible to electrophiles compared to the N-4 nitrogen.

N-Alkylation: This reaction involves the introduction of an alkyl group onto one or both of the piperazine nitrogens. Due to the aforementioned steric hindrance, mono-alkylation is expected to occur preferentially at the N-4 position. A common strategy for N-alkylation of piperazines involves reacting the amine with an alkyl halide in the presence of a base to neutralize the resulting hydrohalic acid. For instance, a general procedure for the N-alkylation of N-acetylpiperazine involves reaction with an alkyl bromide in the presence of potassium carbonate, followed by hydrolysis of the acetyl group to yield the N-alkylpiperazine researchgate.net. This two-step approach could be adapted to selectively produce N4-alkyl derivatives of this compound by first protecting the N-1 position. Direct alkylation of the unprotected compound would likely yield a mixture of N4-alkylated product and, to a lesser extent, N1,N4-dialkylated product, with N1-mono-alkylation being the least favored. Studies on N-alkyl piperazine side chains as CXCR4 antagonists have demonstrated the synthesis of various N-substituted propyl piperazines via alkylation with protected bromopropyl piperazine intermediates, followed by deprotection and further functionalization nih.gov.

N-Acylation: The reaction with acylating agents, such as acyl chlorides or acid anhydrides, converts the secondary amines into amides. Similar to alkylation, acylation is expected to be more facile at the less hindered N-4 position. Research on 2-methylpiperazine (B152721) has shown that it readily undergoes diacylation with various acyl chlorides in the presence of a base like triethylamine (B128534) to yield 1,4-diacyl-2-methylpiperazine derivatives. This demonstrates the general reactivity of the piperazine nitrogens towards acylation, even with a methyl group present on the ring.

| Reaction Type | Reagent Class | Expected Major Product for this compound |

| N-Alkylation | Alkyl Halide (e.g., R-Br) | N4-alkyl-(2-Methylpiperazin-2-yl)methanol |

| N-Acylation | Acyl Chloride (e.g., R-COCl) | N4-acyl-(2-Methylpiperazin-2-yl)methanol |

Reactions Involving the Hydroxyl Group (Esterification, Etherification)

The primary hydroxyl group in this compound exhibits typical reactivity for a primary alcohol, allowing for esterification and etherification reactions.

Esterification: This process involves reacting the alcohol with a carboxylic acid or its derivative (like an acyl chloride or anhydride) to form an ester. The reaction with a carboxylic acid is typically catalyzed by a strong acid. Alternatively, coupling agents can be used. For example, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) has been shown to facilitate the esterification of various carboxylic acids with alcohols like methanol (B129727) and ethanol (B145695) researchgate.net. Such methods could be applied to esterify the hydroxymethyl group of the title compound.

Etherification: The formation of an ether linkage can be achieved through various methods, most notably the Williamson ether synthesis, which involves deprotonating the alcohol to form an alkoxide, followed by reaction with an alkyl halide. Given the presence of two basic nitrogen atoms in the molecule, a strong, non-nucleophilic base would be required to selectively deprotonate the hydroxyl group. Alternatively, other methods for etherification exist, such as those using 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (B87167) in methanol or ethanol to chemoselectively convert benzyl (B1604629) alcohols to their corresponding ethers, a process that could be explored for its applicability to this compound mdpi.com.

| Reaction Type | Reagent(s) | Functional Group Formed |

| Esterification | Carboxylic Acid (R-COOH) + Acid Catalyst | Ester (-CH₂-O-C(=O)-R) |

| Etherification | Strong Base + Alkyl Halide (R-X) | Ether (-CH₂-O-R) |

Ring-Opening and Ring-Closing Reactions of the Piperazine Moiety

The piperazine ring is a six-membered saturated heterocycle and is generally stable under a wide range of reaction conditions. Ring-opening reactions are not common and typically require harsh conditions or specialized reagents that can activate the C-N bonds for cleavage. For example, studies have shown that benzyne, a highly reactive intermediate, can induce the ring-opening of related bridged piperazine structures like DABCO (1,4-diazabicyclo[2.2.2]octane) to generate 1,4-disubstituted piperazines researchgate.net. Another study demonstrated the ring-opening of pyridinium (B92312) salts by piperazine to form polymers, a reaction that cleaves the pyridinium ring rather than the piperazine acs.org.

Conversely, ring-closing reactions are fundamental to the synthesis of the piperazine core itself. Many synthetic routes to substituted piperazines rely on the cyclization of linear diamine precursors mdpi.comorganic-chemistry.org. However, for a pre-formed molecule like this compound, ring-closing reactions are not relevant unless the ring has been previously opened. Given its stability, the piperazine moiety is more likely to be retained as a core scaffold during synthetic modifications rather than undergoing ring-opening or ring-closing transformations.

Strategic Derivatization for Analytical Enhancement

To improve the detection and separation of this compound, particularly for analytical purposes like chromatography, strategic derivatization of its functional groups is often employed.

Chiral Derivatization Reagents for Enantiomeric Separation

As this compound is a chiral molecule, separating its enantiomers is crucial for pharmacological and biological studies. The indirect approach to chiral separation involves reacting the racemic mixture with an enantiomerically pure chiral derivatizing reagent (CDR). This reaction converts the pair of enantiomers into a pair of diastereomers. Diastereomers have different physical properties and can be separated using standard achiral chromatography techniques, such as reversed-phase HPLC.

A wide array of CDRs are available for amines and alcohols. For the amine functionalities in the piperazine ring, reagents like Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide) or s-triazine-based CDRs are effective researchgate.net. For instance, novel monochlorotriazine reagents containing an L-amino acid as the chiral auxiliary have been successfully used to derivatize and separate the enantiomers of chiral drugs researchgate.net. The hydroxyl group can also be targeted by chiral acylating agents or isocyanates to form diastereomeric esters or carbamates, respectively.

| Derivatization Target | Chiral Reagent Type | Resulting Derivative | Separation Principle |

| Piperazine Nitrogens | Amino-reactive CDR (e.g., Marfey's Reagent) | Diastereomeric Amides | Achiral Chromatography (HPLC) |

| Hydroxyl Group | Chiral Acylating Agent | Diastereomeric Esters | Achiral Chromatography (HPLC) |

Derivatization for Ultrasensitive Spectrometric Detection

For trace-level analysis, derivatization can be used to introduce a chromophore for UV-Vis detection or a readily ionizable group for mass spectrometry (MS), thereby enhancing sensitivity.

For HPLC-UV Detection: Piperazine itself lacks a strong chromophore, making it difficult to detect at low concentrations using UV detectors. Reagents like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) react with primary and secondary amines to form highly colored or fluorescent derivatives researchgate.net. Reacting this compound with NBD-Cl would attach the UV-active nitrobenzofuran moiety to one of the piperazine nitrogens, significantly lowering the limit of detection.

For Mass Spectrometry (MS) Detection: While MS is inherently sensitive, derivatization can improve ionization efficiency and chromatographic behavior. Piperazine-based derivatives have been developed to enhance the signal of peptides in MALDI mass spectrometry by modifying their carboxyl groups nih.gov. For the analysis of piperazine derivatives themselves, derivatization can introduce a permanently charged group or a group that is easily protonated, leading to a stronger signal in electrospray ionization (ESI) MS spectroscopyonline.com. This is particularly useful in complex matrices where signal suppression may be an issue. For example, various piperazine derivatives in "Legal Highs" have been identified and quantified using GC-MS and HPLC-DAD, where the inherent properties of the molecules and their fragmentation patterns allow for detection researchgate.net. Strategic derivatization can further enhance the reliability and sensitivity of such analyses.

| Analytical Technique | Derivatizing Reagent Example | Purpose of Derivatization |

| HPLC-UV | 4-chloro-7-nitrobenzofuran (NBD-Cl) | Introduce a strong chromophore for UV absorption researchgate.net. |

| Mass Spectrometry | Reagents introducing a readily ionizable moiety | Enhance ionization efficiency and signal intensity spectroscopyonline.com. |

Coordination Chemistry of 2 Methylpiperazin 2 Yl Methanol Derivatives

Ligand Design and Synthesis for Metal Complexation

The versatility of the (2-methylpiperazin-2-yl)methanol framework allows for the design of a wide array of ligands tailored for specific metal complexation. The synthesis of these ligands often involves multi-step procedures, starting from readily available precursors.

A common strategy involves the derivatization of the piperazine (B1678402) nitrogen atoms. For instance, ligands can be prepared through the condensation of 4-N-methylpiperazinyl-3-nitro acetophenone (B1666503) with various aldehydes to form chalcone-like molecules. rsc.org These intermediates can then be cyclized, for example with hydrazine (B178648) hydrochloride, to introduce additional heterocyclic rings like pyrazole, expanding the coordination possibilities of the ligand. rsc.org Another approach is the direct condensation of chloroethanol or the ring-opening of epoxides with piperazine to introduce alcohol functionalities that can act as donor sites. mdpi.com

More advanced synthetic strategies focus on creating multidentate ligands. For example, dinucleating ligands based on a central phenolic unit can be synthesized, such as 2,6-bis[(N-methylpiperazine-1-yl)methyl]-4-formyl phenol (B47542) (L1). nih.gov This type of ligand is capable of bridging two metal centers. The synthesis of chiral, non-racemic (piperazin-2-yl)methanol derivatives has also been explored, starting from proteinogenic amino acids like (S)-serine. A key step in such syntheses is the reaction of a chloroacetamide intermediate with various primary amines to yield diastereomeric bicyclic piperazinediones. dergipark.org.tr

Furthermore, the piperazine moiety can be incorporated into larger, more complex structures. For example, it can be linked to other heterocyclic systems like oxadiazoles. acs.org The synthesis of such derivatives might involve the reaction of a hydrazide with chloroacetic acid and subsequent cyclization, followed by the introduction of the methylpiperazine group. acs.org The functionalization is not limited to the nitrogen atoms; stereoselective C(sp³)–H functionalization of saturated nitrogen heterocycles represents a modern approach to modify the ligand scaffold, although this is a more general strategy in heterocyclic chemistry. ajol.info

The table below summarizes some of the synthetic approaches for ligands incorporating a methylpiperazine unit.

| Starting Material(s) | Key Reaction Step(s) | Resulting Ligand Type |

| 4-Chloroacetophenone, N-methyl piperazine, Aldehydes, Hydrazine | Nitration, Nucleophilic substitution, Claisen-Schmidt condensation, Cyclization | Pyrazole-containing piperazine derivatives rsc.org |

| Piperazine, Chloroethanol / Styrene oxide | Direct condensation / Ring-opening | N,N'-disubstituted piperazines with alcohol functionalities mdpi.com |

| Phenol, Formaldehyde, N-methylpiperazine | Mannich reaction | Phenolic ligands with piperazinylmethyl arms nih.gov |

| (S)-Serine, Chloroacetyl chloride, Primary amines | Amide formation, Cyclization | Chiral (piperazin-2-yl)methanol derivatives dergipark.org.tr |

| Hydrazides, Chloroacetic acid, N-methylpiperazine | Cyclization to oxadiazole, Nucleophilic substitution | Oxadiazole-containing piperazine derivatives acs.org |

Formation and Characterization of Transition Metal Complexes

Cobalt(II) Complexes with this compound Ligands

Cobalt(II) readily forms complexes with ligands derived from this compound, typically resulting in octahedral geometries. The characterization of these complexes involves a combination of analytical techniques. For instance, the reaction of a tridentate phenol-based ligand incorporating a methylpiperazine moiety with a cobalt(II) salt can yield a mononuclear mixed-ligand octahedral Co(II) complex. unesp.br

In a reported Co(II) complex with a triazole derivative ligand containing a piperazine unit, the resulting complex was found to have an octahedral geometry. unesp.br Spectroscopic and analytical data are crucial in determining the structure and bonding within these complexes. For example, in a synthesized Co(II) complex with a Schiff base ligand, an octahedral geometry was proposed based on magnetic moment and spectral data. redalyc.orgdntb.gov.ua Pincer-type ligands containing piperazine functionalities also form pseudo-octahedral complexes with Co(II). ugr.es The formation of four- or five-coordinate complexes can also be influenced by the steric bulk of the substituents on the piperazine nitrogen.

The table below presents data for a representative Cobalt(II) complex.

| Complex Formula | Geometry | Characterization Methods |

| [Co(L)Cl(H₂O)₂] (L = tridentate phenol-based ligand) | Octahedral | Elemental Analysis, Molar Conductance, Magnetic Susceptibility, IR, UV-Vis unesp.br |

| [Co(L')(NCS)₄] (L' = 2-methylpiperazine) | Octahedral | Single Crystal X-ray, IR, UV-Vis, TGA nih.gov |

Copper(II) Complexes and their Coordination Geometry

Copper(II) complexes with this compound derivatives exhibit a range of coordination geometries, largely influenced by the ligand's denticity and the nature of any co-ligands. Geometries from square-planar to square-pyramidal and trigonal-bipyramidal are observed.

For example, dinuclear copper(II) complexes have been synthesized using the ligand 2,6-bis[(N-methylpiperazine-1-yl)methyl]-4-formyl phenol. nih.gov X-ray diffraction studies of these complexes revealed that the coordination shell around the copper atoms is close to a tetragonal pyramid. nih.gov In these dinuclear structures, the copper centers are bridged by the phenolic oxygen of the ligand and also by acetate (B1210297) anions, resulting in a five-coordinate environment for each copper ion. nih.gov

In other instances, ligands incorporating a methylpiperazine moiety can lead to mononuclear Cu(II) complexes. Depending on the ligand design, these can adopt four-, five-, or six-coordinate geometries. The energy barrier between square pyramidal (SP) and trigonal bipyramidal (TBP) geometries is often small, allowing for structural flexibility. The choice between these geometries can be influenced by factors such as the steric hindrance of the ligand and the nature of any coordinated anions.

The following table summarizes the coordination geometries of some selected Copper(II) complexes.

| Complex | Ligand Type | Coordination Geometry | Key Structural Features |

| [Cu₂(L1)(CH₃COO)₂]ClO₄ (L1 = 2,6-bis[(N-methylpiperazine-1-yl)methyl]-4-formyl phenol) | Dinucleating Phenolic | Tetragonal Pyramidal | Phenolic oxygen and acetate bridges nih.gov |

| [Cu(L)Cl₂] (L = Schiff base with piperazine) | Tridentate Schiff Base | Distorted Square Pyramidal / Trigonal Bipyramidal | Flexible coordination depending on solid state or solution |

| [Cu(L')Cl] (L' = Thiosemicarbazone with morpholine) | Tridentate Thiosemicarbazone | Distorted Square-Planar / Square-Pyramidal | Monomeric or dimeric structures via chloride bridges |

Nickel(II) Complexes and Conformational Studies

Nickel(II) complexes with ligands derived from this compound often exhibit interesting conformational isomerism, particularly concerning the piperazine ring, which can adopt chair or boat conformations. The coordination geometry around the Ni(II) center is typically square planar or octahedral.

For instance, studies on Ni(II) complexes with flexible piperazinyl moieties have shown that the formation of either square planar or octahedral complexes can be controlled, and this in turn influences the conformation of the piperazine ring. redalyc.org In some square planar Ni(II) complexes, the piperazine ring is found to adopt a boat conformation. redalyc.org Conversely, in certain octahedral complexes, the piperazine ring assumes the more stable chair conformation. redalyc.org

The transformation between different geometries can also be induced by external stimuli. For example, some Ni(II) complexes can exhibit thermochromism, where a color change upon heating is associated with a subtle change in the Ni-N bond lengths and ligand conformation. acs.org Vapochromism has also been observed in some Ni(II) complexes, where the coordination geometry changes, for example from square-planar to octahedral, upon exposure to volatile organic compounds. scirp.org

A mononuclear mixed-ligand octahedral Ni(II) complex with a tridentate phenol-based ligand containing a methylpiperazine unit showed the piperazine moiety in a boat conformation as revealed by single-crystal X-ray studies. dntb.gov.ua

| Complex Type | Coordination Geometry | Piperazine Conformation |

| [Ni(L)]ClO₄ (L = Schiff base ligand) | Square Planar | Boat redalyc.org |

| [Ni(SCN)₃(CH₃OH)(aminoethylpiperazineH)] | Octahedral | Chair redalyc.org |

| [Ni(L')(NO₃)(MeOH)] (L' = tridentate phenol-based ligand) | Octahedral | Boat dntb.gov.ua |

Lead(II) Complexes and Intermolecular Interactions

While specific studies on Lead(II) complexes with this compound are not extensively documented, the coordination chemistry of Pb(II) with N-heterocyclic ligands provides insights into the expected structural features. Pb(II) complexes often form coordination polymers, where the final structure is heavily influenced by intermolecular interactions such as hydrogen bonding and π-π stacking.

For example, lead-based coordination polymers have been constructed using zwitterionic N-heterocyclic ligands, resulting in three-dimensional frameworks or two-dimensional sheet structures. mdpi.com In these extended structures, π-π interactions between aromatic rings play a crucial role in connecting the initial 2D layers into a 3D architecture. mdpi.com

Spectroscopic Investigations of Metal-Ligand Interactions

A variety of spectroscopic techniques are employed to elucidate the nature of the interaction between the metal ion and the this compound-derived ligands.

Infrared (IR) Spectroscopy is fundamental in confirming the coordination of the ligand to the metal center. The coordination of the piperazine nitrogen is evidenced by a shift in the ν(C-N) stretching vibrations. If the ligand contains a phenolic group, a decrease in the frequency of the ν(O-H) band indicates its coordination to the metal. Similarly, the involvement of the azomethine group (-C=N-) in Schiff base ligands is confirmed by a shift in its characteristic stretching frequency upon complexation.

UV-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the complex and thus the coordination geometry around the metal ion. For instance, octahedral Ni(II) complexes typically exhibit three distinct d-d transition bands. dntb.gov.ua The positions of these bands are indicative of the ligand field strength. For Cu(II) complexes, the d-d absorption bands can help distinguish between different geometries like square planar, square pyramidal, or trigonal bipyramidal.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for characterizing the ligands and, in the case of diamagnetic complexes, the resulting metal complexes. ¹H and ¹³C NMR spectra confirm the structure of the synthesized ligands. acs.org For example, in ¹H NMR spectra of ligands containing a methylpiperazine moiety, the chemical shifts of the piperazine protons provide information about the chemical environment and conformation. acs.org

Mass Spectrometry (MS) is used to determine the molecular weight of the ligands and their metal complexes, thus confirming their proposed formulas. nih.govunesp.br

The table below summarizes the key spectroscopic data and their interpretations for these complexes.

| Spectroscopic Technique | Information Obtained | Typical Observations |

| Infrared (IR) | Identification of coordinating functional groups | Shift in ν(C-N), ν(O-H), and ν(C=N) bands upon complexation |

| UV-Visible | Coordination geometry and electronic structure | Characteristic d-d transition bands for octahedral Ni(II) or different Cu(II) geometries dntb.gov.ua |

| NMR (¹H, ¹³C) | Structural elucidation of ligands and diamagnetic complexes | Chemical shifts of piperazine and other ligand protons and carbons acs.org |

| Mass Spectrometry | Confirmation of molecular formula | Molecular ion peaks corresponding to the ligand and the metal complex nih.govunesp.br |

Compound Names

| Abbreviation / Name | Full Chemical Name |

| L1 | 2,6-bis[(N-methylpiperazine-1-yl)methyl]-4-formyl phenol |

| This compound | This compound |

| Cobalt(II) | Cobalt(II) ion |

| Copper(II) | Copper(II) ion |

| Nickel(II) | Nickel(II) ion |

| Lead(II) | Lead(II) ion |

Electronic and Magnetic Properties of Coordination Compounds

The electronic and magnetic properties of coordination compounds are intrinsically linked to the geometry of the complex and the nature of the metal-ligand interactions. While specific research on the coordination chemistry of this compound is not extensively available in public literature, the behavior of structurally related piperazine derivatives provides significant insight into the expected electronic and magnetic characteristics of its potential metal complexes. The electronic spectra and magnetic moments of these complexes are primarily dictated by the d-electron configuration of the central metal ion and the ligand field environment created by the coordinating atoms of the piperazine derivative.

For other transition metals, the electronic spectra can be more complex. For example, octahedral chromium(III) complexes with N,N'-bis(dithiocarboxy)piperazine show characteristic absorption bands corresponding to d-d transitions. niscpr.res.in Similarly, cobalt(II) complexes with piperazine dithiocarbamate (B8719985) ligands in an octahedral environment exhibit distinct absorption peaks in their electronic spectra. iosrjournals.org These spectra are invaluable for determining the coordination geometry of the metal center, with different geometries (e.g., octahedral, tetrahedral, square planar) giving rise to different splitting patterns of the d-orbitals and, consequently, different electronic transitions. researchgate.net

The magnetic properties of coordination compounds derived from piperazine ligands are a direct reflection of the number of unpaired electrons in the metal's d-orbitals. The magnetic moment (µeff), measured in Bohr Magnetons (B.M.), is a key parameter used to deduce the electronic configuration and spin state of the metal ion. iitk.ac.in

For instance, chromium(III) complexes with N,N'-bis(dithiocarboxy)piperazine exhibit magnetic moments slightly lower than the spin-only value for three unpaired electrons, which is consistent with an octahedral geometry. niscpr.res.in In contrast, iron(III) complexes with the same ligand show magnetic moments corresponding to a high-spin state with five unpaired electrons. niscpr.res.in The magnetic behavior can also reveal more complex phenomena such as magnetic ordering. For example, two monomeric cobalt(II) complexes with 1-(2-pyrimidyl)piperazine display canted antiferromagnetic ordering at low temperatures. rsc.org

The spin state of the metal ion, and thus its magnetic moment, is influenced by the ligand field strength. Strong field ligands can cause electron pairing, leading to low-spin complexes with lower magnetic moments, while weak field ligands result in high-spin complexes. ajol.info For example, a four-coordinated Co(II) complex with a piperazine-diacetamide derivative shows a magnetic moment indicative of a tetrahedral geometry with three unpaired electrons, while a related Ni(II) complex is reported to have an octahedral geometry. ijpcbs.com Zinc(II) complexes, having a d¹⁰ configuration, are consistently found to be diamagnetic, meaning they have no unpaired electrons and are repelled by a magnetic field. ijpcbs.com

The following tables summarize representative electronic and magnetic data for coordination compounds of various piperazine derivatives, which can serve as a reference for predicting the properties of complexes with this compound.

Table 1: Electronic Absorption Data for Selected Piperazine Derivative Complexes

| Complex | Solvent | λmax (nm) | Assignment | Reference |

| [Cu(L¹)X]⁺ (L¹ = piperazine with pyridyl arms) | CH₃CN | 645–770 | d-d transition | mdpi.com |

| [CrXL]·2H₂O (L = N,N'-bis(dithiocarboxy)piperazine) | - | - | d-d transitions | niscpr.res.in |

| Cobalt(II) complexes with piperazine dithiocarbamate | Chloroform | ~640, ~420, ~325 | d-d transitions | iosrjournals.org |

| Iron(III) complexes with 1,4-di-(5-acetamido-2-hydroxybenzyl)piperazine | DMF | 28,902–18,797 cm⁻¹ | Charge Transfer | tubitak.gov.tr |

Table 2: Magnetic Moments for Selected Piperazine Derivative Complexes

| Complex | Metal Ion | Magnetic Moment (µeff, B.M.) | Geometry/Spin State | Reference |

| [CrClL]·2H₂O (L = N,N'-bis(dithiocarboxy)piperazine) | Cr(III) | 3.68 | Octahedral | niscpr.res.in |

| [FeClL] (L = N,N'-bis(dithiocarboxy)piperazine) | Fe(III) | 4.20 | High-spin | niscpr.res.in |

| [Cu₂Cl₂L]·2H₂O (L = N,N'-bis(dithiocarboxy)piperazine) | Cu(II) | 1.73 | - | niscpr.res.in |

| Co(II) complex with piperazine-diacetamide derivative | Co(II) | 3.8 | Tetrahedral | ijpcbs.com |

| Ni(II) complex with piperazine-diacetamide derivative | Ni(II) | 2.7 | Octahedral | ijpcbs.com |

| Zn(II) complex with piperazine-diacetamide derivative | Zn(II) | Diamagnetic | Square planar | ijpcbs.com |

Supramolecular Chemistry and Self Assembly Involving 2 Methylpiperazin 2 Yl Methanol Derivatives

Design Principles for Supramolecular Architectures

The rational design of supramolecular architectures using derivatives of (2-Methylpiperazin-2-yl)methanol hinges on the principles of molecular recognition and the predictable nature of non-covalent interactions. The primary design elements involve the strategic placement of functional groups that can direct the self-assembly process through specific and reliable interactions.

Key design principles include:

Hydrogen Bonding: The presence of both hydroxyl (-OH) and amine (N-H) groups in this compound and its derivatives provides multiple sites for strong and directional hydrogen bonds. These interactions are fundamental in forming robust one-, two-, or three-dimensional networks. iucr.orgiucr.org The combination of donors and acceptors allows for the formation of well-defined hydrogen-bonding motifs.

Host-Guest Chemistry: The piperazine (B1678402) scaffold can act as a guest molecule within the cavities of larger host molecules, such as cyclodextrins or cucurbiturils, forming stable inclusion complexes. The size, shape, and chemical nature of the substituents on the piperazine ring are critical for achieving complementary interactions with the host cavity.

Hierarchical Assembly: Simple, well-defined molecular building blocks can be designed to first form primary motifs through strong interactions, which then assemble into larger, more complex superstructures. This hierarchical approach allows for a greater degree of control over the final architecture.

The functionalization of the piperazine ring with various substituents allows for the fine-tuning of the electronic and steric properties of the molecule, thereby influencing the solid-state arrangement and the resulting material properties. nih.gov This tunability is a cornerstone of crystal engineering with piperazine derivatives.

Construction of Hydrogen-Bonded Frameworks

Hydrogen bonds are the primary driving force in the self-assembly of this compound derivatives, leading to the formation of extended supramolecular frameworks. The presence of both N-H and O-H donors, along with nitrogen and oxygen acceptors, facilitates the creation of diverse and robust hydrogen-bonding networks.

In the crystal structures of related piperazine compounds, intermolecular O-H···N and N-H···O hydrogen bonds are commonly observed, linking molecules into chains, sheets, or more complex three-dimensional arrays. For instance, in the crystal structure of 4,4′-[Piperazine-1,4-diylbis(propylenenitrilomethylidyne)]diphenol, intermolecular O—H···N hydrogen bonds link the molecules into one-dimensional chains. iucr.org Similarly, in salts of 1-(4-nitrophenyl)piperazine, a combination of O—H···O, N—H···O, and C—H···O hydrogen bonds connects the components into sheets or three-dimensional structures. iucr.org

The hydroxyl group of this compound is expected to be a particularly effective hydrogen bond donor, capable of forming strong interactions with the nitrogen atoms of adjacent piperazine rings or with other suitable acceptors. These interactions can lead to the formation of characteristic motifs, such as rings and chains, which are the fundamental building blocks of the larger supramolecular structure. The analysis of crystal structures of various piperazine derivatives reveals the prevalence of such hydrogen-bonding patterns. iucr.orgiucr.org

| Compound | Hydrogen Bond Type | Interaction Details | Resulting Motif | Reference |

|---|---|---|---|---|

| 4,4′-[Piperazine-1,4-diylbis(propylenenitrilomethylidyne)]diphenol | O—H···N | Links molecules into chains. | 1D Chain | iucr.org |

| 1-(4-nitrophenyl)piperazin-1-ium benzoate (B1203000) monohydrate | O—H···O, N—H···O, C—H···O | Forms a sheet-like structure. | 2D Sheet | iucr.org |

| 1-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate | O—H···O, N—H···O, C—H···O | Creates a three-dimensional network. | 3D Network | iucr.org |

| 5-(4-Methylpiperazin-1-yl)-2-nitroaniline | N—H···N | Forms chains of molecules. | 1D Chain | iucr.org |

Formation of Supramolecular Inclusion Complexes

Piperazine and its derivatives, including this compound, can act as guest molecules in the formation of supramolecular inclusion complexes. In these complexes, the piperazine derivative is encapsulated within the cavity of a larger host molecule. The stability of such complexes is governed by a combination of non-covalent interactions, including hydrogen bonding, van der Waals forces, and hydrophobic interactions.

A notable example involves the inclusion of piperazine derivatives within cyclodextrins (CDs). The hydrophobic cavity of CDs can encapsulate the piperazine ring, while the hydroxyl groups at the rim of the CD can form hydrogen bonds with the guest molecule. The size of the CD cavity is crucial; for instance, piperazine forms a stable 1:1 complex with β-cyclodextrin due to its optimal ring size.

Another class of hosts capable of encapsulating piperazine derivatives is cucurbiturils (CBs). These macrocyclic compounds have a hydrophobic cavity and two polar portals, which can interact with cationic guests. While simple piperazine dications may be too short to form threading inclusion complexes with CB iucr.org, they can bind to the portals of the host.

In a study of two piperazine guest supramolecular inclusion complexes, it was found that the host molecules form channels wherein the guest piperazine molecules are stabilized and orderly arranged through supramolecular forces. mdpi.com This type of inclusion, which does not alter the chemical structure of the guest, is of interest for applications such as drug delivery. mdpi.com

Role of Non-Covalent Interactions (e.g., π–π Stacking, Halogen Bonds) in Assembly

Beyond classical hydrogen bonding, other non-covalent interactions play a significant role in directing the self-assembly of this compound derivatives, particularly when aromatic or halogenated substituents are present on the piperazine ring.

Halogen Bonding: Halogen bonds are another important type of non-covalent interaction that can be utilized in the crystal engineering of piperazine derivatives. These interactions involve a halogen atom acting as an electrophilic species (a halogen bond donor) and a Lewis base (a halogen bond acceptor), such as a nitrogen or oxygen atom. In the co-crystals of N,N,O and N,O,O acceptors derived from diketones and containing a piperazine moiety, halogen bonds are formed with the terminal piperazine nitrogen atom. iucr.org

The interplay of these various non-covalent interactions provides a powerful toolkit for the design and construction of complex and functional supramolecular architectures based on the this compound scaffold.

Influence of Piperazine Ring Conformation on Supramolecular Structures

In most observed crystal structures of substituted piperazines, the substituents tend to occupy equatorial positions to minimize steric hindrance. iucr.org This preference for an equatorial substitution pattern affects how the molecules approach each other and which non-covalent interactions are favored. For example, the equatorial positioning of a bulky substituent will influence the accessibility of the N-H or O-H groups for hydrogen bonding.

Catalytic Applications of 2 Methylpiperazin 2 Yl Methanol and Its Derivatives